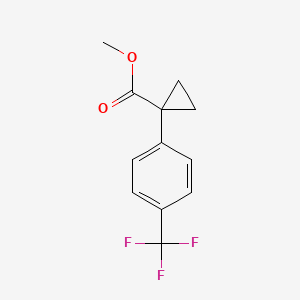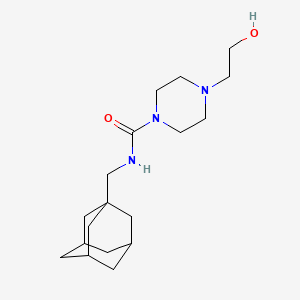
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide (AHEP) is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of piperazine derivatives and has been shown to possess a range of biological activities.
Applications De Recherche Scientifique
Antimicrobial and Antiviral Properties
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide derivatives demonstrate significant antimicrobial and antiviral activities. Research on related adamantane derivatives has shown potent antibacterial activity against various microorganisms. Specifically, compounds with adamantane structure have been effective against Gram-positive and Gram-negative bacteria, including pathogenic strains, and exhibited promising antiviral activity against HIV-1. These findings underscore the potential of this compound derivatives in developing new therapeutic agents for infectious diseases (El-Emam et al., 2004); (Al-Emam et al., 2013).
Antiproliferative Activity
The exploration of this compound and its derivatives in cancer research has yielded promising results. Certain derivatives have shown antiproliferative activity against a range of cancer cell lines, including cervical carcinoma, breast cancer, pancreatic cancer, and non-small cell lung cancer. This suggests a potential for these compounds in cancer therapy, highlighting the importance of further investigation into their mechanism of action and therapeutic efficacy (Fytas et al., 2015).
Hemostatic Activity
In addition to antimicrobial and antiproliferative properties, some adamantane derivatives, closely related to this compound, have been studied for their hemostatic activity. These studies have discovered compounds with high hemostatic activity and low acute toxicity, indicating potential applications in controlling bleeding and improving coagulation (Pulina et al., 2017).
Enantioselective Catalysis
Research into the catalytic applications of piperazine derivatives has identified certain compounds as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This suggests potential utility in synthetic chemistry, particularly in the development of asymmetric synthesis processes, which are crucial for the production of enantiomerically pure pharmaceuticals (Wang et al., 2006).
Coordination Polymers and Material Science
Adamantane-based compounds, including those related to this compound, have been utilized in the synthesis of coordination polymers. These materials are of interest for their potential applications in catalysis, gas storage, and separation technologies, highlighting the versatility and broad application range of adamantane derivatives in material science (Travis et al., 2017).
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-4-(2-hydroxyethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c22-6-5-20-1-3-21(4-2-20)17(23)19-13-18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16,22H,1-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESIBOXWRMFSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

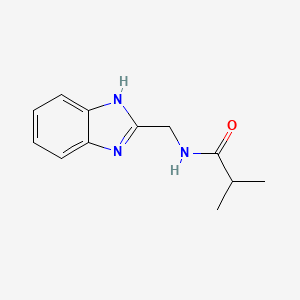
![2,6-Difluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2732445.png)



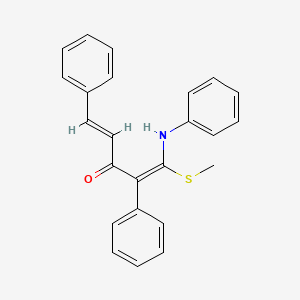
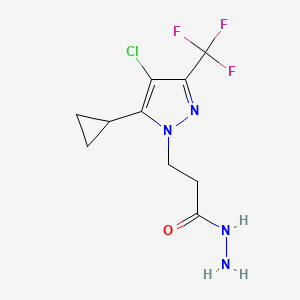
![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2732455.png)
![2-[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-benzo[f]chromen-3-one](/img/structure/B2732456.png)
![2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2732458.png)
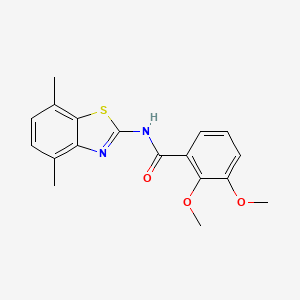
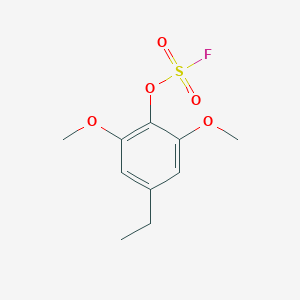
![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2732462.png)
